molecular formula C18H17Cl2N7O B3017449 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide CAS No. 1797717-89-5

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide

Cat. No.: B3017449
CAS No.: 1797717-89-5
M. Wt: 418.28
InChI Key: IBHHXUMFUOZZIJ-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety at position 4. The piperidine ring at position 3 of the pyridazine is further functionalized with a carboxamide group linked to a 3,4-dichlorophenyl substituent. The dichlorophenyl group may enhance lipophilicity and influence target binding through halogen interactions.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N7O/c19-14-4-3-13(8-15(14)20)23-18(28)12-2-1-7-26(9-12)16-5-6-17(25-24-16)27-11-21-10-22-27/h3-6,8,10-12H,1-2,7,9H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHHXUMFUOZZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Construction of the Pyridazine Ring: The pyridazine ring is often formed through the condensation of hydrazine with diketones or diesters, followed by cyclization.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.

    Coupling Reactions: The final step involves coupling the triazole-pyridazine intermediate with the dichlorophenyl piperidine carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyridazine rings, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that they exhibit significant activity against various microorganisms.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus32 µg/mL
Triazole BCandida albicans16 µg/mL
Triazole CEscherichia coli64 µg/mL

Studies have shown that specific modifications to the triazole ring can enhance activity against resistant strains of bacteria, making them potential candidates for new therapeutic agents.

Anticancer Applications

The anticancer properties of this compound have also been a focal point in research. Various studies have evaluated its efficacy against multiple cancer cell lines.

Case Study: Anticancer Screening

In a study focusing on triazole-based compounds, researchers found that specific substituents on the piperazine ring significantly increased cytotoxicity against cancer cells. This suggests that structural modifications can be critical for developing effective anticancer agents .

Research Findings and Insights

Recent studies highlight the potential of this compound as a lead structure for developing new drugs. The presence of the triazole moiety is particularly noteworthy due to its established biological activities.

Table 2: Summary of Research Findings

Study FocusKey Findings
AntimicrobialSignificant activity against S. aureus and C. albicans
AnticancerEnhanced cytotoxicity with specific piperazine modifications
MechanismInhibition of key enzymes and induction of apoptosis

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The triazole and pyridazine rings are known to interact with metal ions and active sites of enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine derivatives, differing primarily in the substituents on the carboxamide nitrogen. Below is a comparative analysis of key analogs:

Structural and Molecular Comparisons

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Key Features
Target Compound N-(3,4-dichlorophenyl) C19H16Cl2N8O 443.3 Dichlorophenyl group may enhance halogen bonding and lipophilicity.
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide N-([1,1'-biphenyl]-2-yl) C24H23N7O 425.5 Biphenyl group increases aromaticity and steric bulk.
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-3-carboxamide N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl) C20H24N10O 428.5 Pyrazole-ethyl chain introduces flexibility and hydrogen-bonding sites.
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide N-(pyridin-3-ylmethyl) C18H20N8O 364.4 Pyridylmethyl group enhances solubility via polar interactions.
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-3-carboxamide N-(4,5-dimethylthiazol-2-yl) C17H20N8OS 384.5 Thiazole ring introduces sulfur-based electronic effects.

Key Structural Insights

  • Triazole-Pyridazine Core: All compounds share the 1,2,4-triazole-pyridazine scaffold, which exhibits electron delocalization (shorter C—N bonds, ~1.35–1.37 Å vs.
  • Substituent Effects: Lipophilicity: The 3,4-dichlorophenyl group (target compound) and biphenyl group () are highly lipophilic, favoring membrane penetration. In contrast, the pyridin-3-ylmethyl group () improves aqueous solubility. Steric Influence: Biphenyl () and dimethylthiazole () substituents introduce steric bulk, which may limit binding to shallow protein pockets.

Hypothetical Activity Trends

While explicit biological data for the target compound are unavailable, structural analogs suggest:

  • Agrochemical Applications : Triazole derivatives are prominent in agrochemicals (e.g., insecticides, plant growth regulators) , suggesting possible utility in this domain.
  • Solubility-Bioavailability Trade-off : The dichlorophenyl group (target) may improve blood-brain barrier penetration compared to polar substituents like pyridin-3-ylmethyl ().

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide is a complex organic molecule that incorporates multiple heterocyclic rings, which are often associated with significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H16Cl2N8O\text{C}_{17}\text{H}_{16}\text{Cl}_{2}\text{N}_{8}\text{O}

This structure features a triazole ring linked to a pyridazine moiety and a piperidine carboxamide, which contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an antimicrobial , anticancer , and anti-inflammatory agent. Below are detailed findings from research studies:

Antimicrobial Activity

Research indicates that triazole-containing compounds exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains. A study reported that certain triazole derivatives demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have been conducted on related triazole derivatives, revealing cytotoxic effects against various cancer cell lines. For example, compounds with similar scaffolds showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines . This suggests that the target compound may also possess similar anticancer activity.

The mechanism of action for compounds containing triazole and pyridazine rings often involves the inhibition of specific enzymes or receptors. For example, some studies have highlighted their role as antagonists for cannabinoid receptors (CB1 and CB2), indicating that they may modulate pathways involved in pain and inflammation . The binding affinity and kinetics of these interactions are crucial for understanding their therapeutic potential.

Case Studies

StudyCompound TestedBiological ActivityFindings
Triazole DerivativesAntibacterialSignificant activity against multiple bacterial strains with MIC values < 10 μM
Diarylimidazol DerivativesAnticancerIC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines
Pyrazole DerivativesAnti-inflammatorySuperior anti-inflammatory effects compared to standard treatments

Q & A

Q. What are the established synthetic protocols for preparing this compound, focusing on key intermediates like the triazole-pyridazine and piperidine-carboxamide moieties?

Methodological Answer: The synthesis typically involves sequential coupling reactions:

  • Triazole-Pyridazine Formation : The 1,2,4-triazole ring is introduced via nucleophilic substitution or cyclocondensation. For example, 1H-1,2,4-triazole can react with halogenated pyridazines under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
  • Piperidine-Carboxamide Coupling : The N-(3,4-dichlorophenyl)piperidine-3-carboxamide fragment is synthesized via amidation. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride to form an acyl chloride) followed by reaction with 3,4-dichloroaniline in the presence of a base like triethylamine .
  • Final Assembly : The triazole-pyridazine and piperidine-carboxamide units are coupled using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic aromatic substitution.

Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry (e.g., triazole substitution pattern) and amide bond formation. For example, the piperidine carboxamide proton resonates at δ 6.8–7.2 ppm, while triazole protons appear at δ 8.5–9.0 ppm .
  • X-ray Crystallography : Resolves conformational ambiguities. The dihedral angle between the triazole and pyridazine rings (typically 7–10°) confirms spatial orientation .
  • HRMS : Validates molecular weight within 3 ppm error .

Advanced Research Questions

Q. How can researchers optimize reaction yields when coupling sterically hindered fragments (e.g., triazole-pyridazine with dichlorophenyl-piperidine)?

Methodological Answer:

  • Catalyst Screening : Use Pd catalysts with bulky ligands (e.g., XPhos) to reduce steric hindrance in cross-coupling steps .
  • Solvent Optimization : Polar aprotic solvents like DMF or NMP enhance solubility of aromatic intermediates.
  • Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) minimizes decomposition. Evidence shows a 20% yield increase when using microwave-assisted synthesis at controlled temperatures .
  • Purification Strategies : Combine column chromatography (silica gel, EtOAc/hexane) with recrystallization (e.g., ethyl acetate/hexane) to isolate high-purity product .

Q. Data Contradiction Note :

  • reports a 17.9% yield for a similar triazole coupling, while achieves 43% under optimized Pd conditions. This highlights the impact of catalyst choice .

Q. What strategies resolve discrepancies between computational conformational predictions and experimental data (e.g., NMR vs. DFT)?

Methodological Answer:

  • Torsional Angle Analysis : Compare DFT-calculated dihedral angles (e.g., triazole-pyridazine) with X-ray data. Adjust computational parameters (e.g., B3LYP/6-31G*) to better match experimental values .
  • Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in flexible moieties (e.g., piperidine ring). For example, coalescence temperatures >100°C indicate restricted rotation .
  • Docking Studies : Validate bioactive conformations by overlaying computational models with crystallographic data from analogous compounds (e.g., pyrazole-carboxamides in ) .

Q. How is the bioactivity of this compound rationalized through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Triazole Substitution : The 1,2,4-triazole’s electron-withdrawing properties enhance binding to targets like kinase enzymes. Derivatives with bulkier substituents show reduced activity due to steric clashes .
  • Dichlorophenyl Group : Meta/para chloro groups improve lipophilicity and membrane permeability. Removing one chlorine decreases IC₅₀ by 10-fold in kinase inhibition assays .
  • Piperidine Flexibility : Constrained piperidine conformations (e.g., via spirocyclic derivatives) enhance selectivity for neurological targets .

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